molecular formula C3H5ClMg B1295081 Allylmagnesium chloride CAS No. 2622-05-1

Allylmagnesium chloride

Cat. No. B1295081
CAS RN: 2622-05-1
M. Wt: 100.83 g/mol
InChI Key: CYSFUFRXDOAOMP-UHFFFAOYSA-M
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Description

Allylmagnesium chloride is a Grignard reagent that is widely used in organic synthesis for various chemical transformations. It is particularly effective in the ring-opening polymerization of lactides, as demonstrated in the synthesis of poly(dl-lactide) (PLA) and poly(dl-lactide-co-polyethylene glycol) (PELA), where it serves as an initiator . The reagent is also employed in the regioselective allylmetalation of allenes, which can be further reacted with various electrophiles or undergo cyclization reactions .

Synthesis Analysis

The synthesis of allylmagnesium chloride involves the reaction with other compounds to form new complexes. For instance, when reacted with a bis(amido-phosphine) complex of yttrium, it displaces one of the tridentate ligands to form a new yttrium complex . Improved synthesis procedures have been developed to avoid the production of magnesium chloride byproducts, such as using diallylmagnesium compounds .

Molecular Structure Analysis

The molecular structure of allylmagnesium chloride derivatives can be complex. For example, the yttrium complex formed from the reaction with allylmagnesium chloride was characterized by X-ray crystallography, revealing the details of its molecular geometry . The structure of allylmagnesium chloride addition products to boron heterobicycles has also been established by X-ray analysis, showing a polymeric structure in the solid state .

Chemical Reactions Analysis

Allylmagnesium chloride is known for its high reactivity with carbonyl compounds, often occurring at rates that approach the diffusion limit . This high reactivity results in low chemoselectivity, as the reagent reacts with most carbonyl compounds at similar rates . The reagent also exhibits unique reactivity patterns when added to compounds with C=N double bonds, with stereoselectivities that cannot be easily analyzed using traditional models . Additionally, allylmagnesium chloride has been shown to preferentially add axially to cyclohexenones, with the degree of stereoselectivity varying depending on the metal involved .

Physical and Chemical Properties Analysis

The physical and chemical properties of allylmagnesium chloride are influenced by its reactivity and the nature of its reactions. For example, the reagent's ability to react with water-tolerant allylating agents in the presence of various metallic salts to yield homoallylic alcohols demonstrates its versatility . The reagent's structure, including its aggregation state and equilibrium dynamics, has been studied through spectroscopic and computational methods, providing insights into its reactivity and mechanism of action . The freezing points of hydrocarbons formed from the reaction of allylmagnesium chloride with other chlorides have been reported to be significantly lower than those of isomeric hydrocarbons with normal paraffin chains10.

Scientific Research Applications

η3-Allyl Coordination at Pb(II)

  • Allylmagnesium chloride reacts with organolead and organotin halides, coordinating in an η3-mode. This is characterized in the solid state and solution, providing insights into organoplumbylene chemistry (Weiss et al., 2019).

High-Yield Synthesis of Grignard Reagents

  • It facilitates a continuous, high-yield synthesis process for Grignard reagents, including allylmagnesium chloride, surpassing the yields and purity obtained by conventional batch procedures (Jennings, 1987).

Ultrafast Grignard Addition Reactions

  • Allylmagnesium chloride demonstrates rapid addition reactions to carbonyl compounds, even in the presence of water, highlighting its robustness and versatility in various chemical environments (Osztrovszky et al., 2010).

Allylmetalation of Allenes

  • The compound is used in regioselective allylmetalation of allenes, providing a pathway to alkenylmagnesium species that react with various electrophiles. This has implications in synthesizing complex organic compounds (Nishikawa et al., 2003).

Asymmetric Synthesis via Nucleophilic Addition

  • In the field of asymmetric synthesis, allylmagnesium chloride is used for diastereoselective addition to chiral α,β-epoxyimines. This underscores its importance in creating specific stereochemical configurations in organic molecules (Beresford et al., 1992).

Synthesis of Indolizinones and Pyrroloazepinones

  • Utilized in a reaction sequence for mild access to complex polycyclic structures like indolizinone and pyrroloazepinone derivatives, it plays a crucial role in synthesizing biologically relevant molecules (Gómez-SanJuan et al., 2013).

Water Accelerated Allylation of Aldehydes

  • It can be combined with various metallic salts to create water-tolerant allylating agents, enhancing the efficiency of reactions involving aldehydes in aqueous media (Fukuma et al., 2002).

Safety And Hazards

Allylmagnesium chloride is highly flammable and may ignite spontaneously when in contact with water . It is harmful if swallowed and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness . It is suspected of causing cancer .

Future Directions

There are ongoing studies on the use of Allylmagnesium chloride in various chemical reactions . For instance, a study has reported a straightforward and selective conversion of nitriles into highly substituted tetrahydropyridines, aminoketones, or enamines by using Allylmagnesium chloride as an addition partner . Another study has reported the use of Allylmagnesium chloride in the nucleophilic ring-opening of 2-methyleneaziridines to imines and subsequent conversion to 5,5′-disubstituted hydantoins .

properties

IUPAC Name

magnesium;prop-1-ene;chloride
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InChI

InChI=1S/C3H5.ClH.Mg/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSFUFRXDOAOMP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C=C.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062561
Record name Allylmagnesium chloride
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Molecular Weight

100.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

2 Molar solution in tetrahydrofuran: Liquid; [Sigma-Aldrich MSDS]
Record name Allylmagnesium chloride
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Product Name

Allylmagnesium chloride

CAS RN

2622-05-1
Record name Magnesium, chloro-2-propen-1-yl-
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Record name Magnesium, chloro-2-propen-1-yl-
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Record name Allylmagnesium chloride
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Record name Allylmagnesium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,290
Citations
T Nishikawa, H Shinokubo, K Oshima - Organic Letters, 2003 - ACS Publications
… 2 combined with allylmagnesium chloride also achieves … We also report that allylmagnesium chloride efficiently adds … , derived from allylmagnesium chloride and manganese(II) chloride …
Number of citations: 30 pubs.acs.org
DF Taber, JH Green, JM Geremia - The Journal of Organic …, 1997 - ACS Publications
… this rule, allylmagnesium chloride. We report that uncatalyzed allylmagnesium chloride is not only … Although the nucleophilic opening of epoxides with allylmagnesium chloride has been …
Number of citations: 29 pubs.acs.org
MJ Zacuto - Transition Metal‐Catalyzed Couplings in Process …, 2003 - Wiley Online Library
… Thus, we elected to utilize !3 equiv of allylmagnesium chloride: the first two equivalents would be consumed by the salt break and deprotonation of the amine NH, and the remainder …
Number of citations: 20 onlinelibrary.wiley.com
M Marsch, K Harms, W Massa… - … International Edition in …, 1987 - Wiley Online Library
… allylmagnesium chloride-TMEDA complex formed on treatment of allylmagnesium chloride … The two allylmagnesium chloride-TMEDA units are coupled via a Mg-CI-Mg-CI four-…
Number of citations: 35 onlinelibrary.wiley.com
EA Hill, WA Boyd, H Desai, A Darki, L Bivens - Journal of organometallic …, 1996 - Elsevier
… Similar shift differences between allylic and vinyl methylene groups were assumed for allylmagnesium chloride and methallylmagnesium bromide, and an analogous value of 79 ppm …
Number of citations: 8 www.sciencedirect.com
H López-Ruiz, I Mera-Moreno, S Rojas-Lima… - Tetrahedron …, 2008 - Elsevier
… the reactions of allylmagnesium chloride with different bicyclic boron complexes (3a–e). … as allylmagnesium chloride, leading to the products having all substituents in a cis configuration. …
Number of citations: 12 www.sciencedirect.com
ND Bartolo, JA Read, EM Valentín, KA Woerpel - Synthesis, 2017 - thieme-connect.com
… of allylmagnesium chloride to aldehyde 27 yielded 85% of homoallylic alcohols 28 and 29 (Scheme [7]).[64] Even upon addition of only one equivalent of allylmagnesium chloride, the …
Number of citations: 11 www.thieme-connect.com
WG Young, JD Roberts, H Wax - Journal of the American …, 1945 - ACS Publications
In connection with our work on the nature of the butenyl Grignard reagent it was desirable to study the coupling reactions of butenylmagnesium bromide. Henne, Chanan and Turk2 …
Number of citations: 18 pubs.acs.org
HR HENZE, BB ALLEN, WB LESLIE - The Journal of Organic …, 1942 - ACS Publications
… Addition of aldehyde to allylmagnesium chloride gave poor yields and much high-boiling material. Hence, an ether solution of allyl chloride and n-butyraldehyde was added very slowly …
Number of citations: 35 pubs.acs.org
JA Read, KA Woerpel - The Journal of Organic Chemistry, 2017 - ACS Publications
… The addition of allylmagnesium chloride to acetophenone (2) to form product 4b was highly … 1: if concentrated (2.0 M) allylmagnesium chloride were added to a mixture of ketones 2 and …
Number of citations: 21 pubs.acs.org

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